molecular formula C23H23N3O3 B12035528 Ethyl 2-amino-5-oxo-1-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Ethyl 2-amino-5-oxo-1-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B12035528
M. Wt: 389.4 g/mol
InChI Key: SPKVKEPPRRYOJD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-oxo-1-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known by its IUPAC name, is a complex organic compound with a fascinating structure. Let’s break it down:

    Ethyl Group (C2H5): The ethyl group (CH3CH2-) is attached to the nitrogen atom, providing the compound’s name.

    Quinoline Ring: The quinoline ring system (1,4,5,6,7,8-hexahydro-3-quinoline) forms the core structure. Quinoline derivatives exhibit diverse biological activities.

    Phenyl Group (C6H5): The phenyl group is attached to the quinoline ring, contributing to the compound’s aromatic character.

    Pyridine Ring: The pyridine ring (3-pyridinyl) is fused to the quinoline ring, adding further complexity.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the condensation of an ethyl ester with an appropriate amine (such as 2-amino-5-oxo-1-phenyl-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylic acid). The reaction typically occurs under acidic or basic conditions.

Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for various applications.

Chemical Reactions Analysis

Reactions::

    Reduction: Reduction of the quinoline ring can yield the corresponding tetrahydroquinoline derivative.

    Substitution: Substituents on the phenyl and pyridine rings can undergo electrophilic aromatic substitution reactions.

    Oxidation: Oxidation of the amino group can lead to the corresponding nitro compound.

Common Reagents and Conditions::

    Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).

    Substitution: Lewis acids (e.g., AlCl3) or strong acids (e.g., H2SO4).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3).

Major Products:: The major products depend on the specific reaction conditions and substituents present. For example, reduction yields the tetrahydroquinoline derivative, while substitution leads to various phenyl- and pyridine-substituted products.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as an antitumor, anti-inflammatory, or antimicrobial agent.

    Biological Studies: It may serve as a fluorescent probe or modulator of biological processes.

    Industry: Limited industrial applications, but its unique structure inspires further investigation.

Mechanism of Action

The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways related to the compound’s biological effects.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related quinoline derivatives, such as quinine or chloroquine, which have distinct pharmacological profiles.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 2-amino-5-oxo-1-phenyl-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C23H23N3O3/c1-2-29-23(28)21-19(15-8-7-13-25-14-15)20-17(11-6-12-18(20)27)26(22(21)24)16-9-4-3-5-10-16/h3-5,7-10,13-14,19H,2,6,11-12,24H2,1H3

InChI Key

SPKVKEPPRRYOJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C1C3=CN=CC=C3)C(=O)CCC2)C4=CC=CC=C4)N

Origin of Product

United States

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